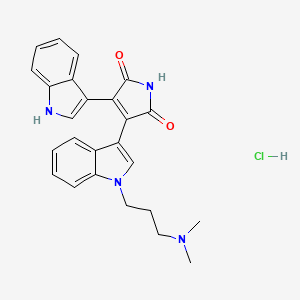

Bisindolylmaleimide I HCl

Descripción general

Descripción

Bisindolylmaleimida I (clorhidrato) es un potente e inhibidor selectivo de la proteína cinasa C (PKC). Es estructuralmente similar a la estaurosporina y actúa como un inhibidor competitivo para el sitio de unión al ATP de PKC. Este compuesto es ampliamente utilizado en la investigación bioquímica debido a su capacidad para inhibir varias isoformas de PKC, incluidas PKCα, PKCβ, PKCγ, PKCδ y PKCε .

Métodos De Preparación

La síntesis de Bisindolylmaleimida I (clorhidrato) típicamente involucra la reacción de derivados de indol con maleimida. Un método común es el método de Grignard de Steglich, donde la bisindolylmaleimida se genera usando reactivos de Grignard de indol . Los métodos de producción industrial pueden involucrar el uso de bases no nucleófilas como la hexametil disilazida de litio (LiHMDS) para lograr altos rendimientos .

Análisis De Reacciones Químicas

Bisindolylmaleimida I (clorhidrato) experimenta varias reacciones químicas, incluyendo:

Oxidación: Se puede oxidar bajo condiciones específicas para formar diferentes productos de oxidación.

Reducción: Se puede reducir para formar derivados reducidos.

Sustitución: Puede sufrir reacciones de sustitución con varios reactivos para formar productos sustituidos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Bisindolylmaleimida I (clorhidrato) tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto de herramienta para estudiar la inhibición de PKC y otras quinasas.

Biología: Se utiliza para investigar el papel de PKC en varios procesos celulares, incluyendo la proliferación celular, la diferenciación y la apoptosis.

Medicina: Tiene posibles aplicaciones terapéuticas en el tratamiento de enfermedades relacionadas con la desregulación de PKC, como el cáncer y las enfermedades cardiovasculares.

Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos que se dirigen a PKC

Mecanismo De Acción

Bisindolylmaleimida I (clorhidrato) ejerce sus efectos inhibiendo competitivamente el sitio de unión al ATP de PKC. Esta inhibición evita la fosforilación de los sustratos de PKC, modulando así varias vías de señalización celular. Los objetivos moleculares de este compuesto incluyen múltiples isoformas de PKC, como PKCα, PKCβ, PKCγ, PKCδ y PKCε .

Comparación Con Compuestos Similares

Bisindolylmaleimida I (clorhidrato) es único debido a su alta selectividad y potencia como inhibidor de PKC. Compuestos similares incluyen:

Estaurosporina: Un inhibidor de quinasa no selectivo con una gama más amplia de objetivos.

Ruboxistaurina: Un inhibidor selectivo de PKCβ con posibles aplicaciones terapéuticas en la retinopatía diabética.

Estos compuestos comparten similitudes estructurales pero difieren en su selectividad y potencia hacia varias isoformas de PKC.

Actividad Biológica

Bisindolylmaleimide I Hydrochloride (BIM-I HCl) is a potent and selective inhibitor of protein kinase C (PKC) and has been studied for its diverse biological activities, particularly in cancer research. This article presents a comprehensive overview of its biological activity, including key findings from various studies, mechanisms of action, and potential therapeutic applications.

BIM-I HCl is characterized by its unique bisindolylmaleimide structure, which is crucial for its biological activity. The compound selectively inhibits various isoforms of PKC at low nanomolar concentrations (IC50 ~ 10 nM), while exhibiting higher inhibition concentrations for protein kinase A (PKA) (IC50 ~ 2 µM) . The inhibition of PKC is significant as it plays a critical role in multiple cellular processes, including cell proliferation, differentiation, and apoptosis.

1. Anticancer Properties

BIM-I HCl has demonstrated significant anticancer effects through various mechanisms:

- Inhibition of Tumor Cell Proliferation : Studies have shown that BIM-I HCl effectively suppresses the proliferation of cancer cells by inducing apoptosis and inhibiting key signaling pathways such as Wnt/β-catenin .

- Overcoming Multidrug Resistance : Research indicates that BIM-I can overcome multidrug resistance (MDR) in cancer cells by modulating the activity of P-glycoprotein (P-gp), thus enhancing the efficacy of chemotherapeutic agents .

2. Effects on Apoptosis

BIM-I HCl induces apoptosis in various cancer cell lines. The compound activates the intrinsic apoptotic pathway, leading to increased caspase activation and DNA fragmentation . A study reported that treatment with BIM-I resulted in a dose-dependent increase in apoptotic cells, with an IC50 value calculated for different cell lines .

3. Inhibition of Signaling Pathways

BIM-I has been shown to inhibit several signaling pathways:

- Wnt/β-catenin Pathway : Inhibition of this pathway contributes to its anticancer effects by preventing cell proliferation and promoting apoptosis .

- STAT3 Signaling : Recent findings suggest that BIM-I can suppress STAT3 activation, further contributing to its anti-proliferative effects in tumor cells .

Case Studies

Several studies have highlighted the biological activity of BIM-I HCl:

Propiedades

IUPAC Name |

3-[1-[3-(dimethylamino)propyl]indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O2.ClH/c1-28(2)12-7-13-29-15-19(17-9-4-6-11-21(17)29)23-22(24(30)27-25(23)31)18-14-26-20-10-5-3-8-16(18)20;/h3-6,8-11,14-15,26H,7,12-13H2,1-2H3,(H,27,30,31);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRAMWNCMYJHGGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00423558 | |

| Record name | Bisindolylmaleimide I, Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176504-36-2 | |

| Record name | Bisindolylmaleimide I, Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Bisindolylmaleimide I, HCl acts as a competitive inhibitor for the ATP-binding site of PKC [, , ]. This binding prevents PKC from phosphorylating its target proteins, effectively inhibiting the downstream signaling pathways regulated by these phosphorylation events [, , ].

ANone: Studies on rat C6 glioma cells have shown that Bisindolylmaleimide I, HCl can block the downregulation of β1AR mRNA levels induced by phorbol esters, which are known activators of PKC []. This suggests that PKC activation plays a role in the downregulation of β1AR gene expression [].

ANone: Research suggests that both the enhancement of Ca2+ currents by neurokinin 2 (NK2) receptors and the inhibition of Ca2+ currents by neurokinin 3 (NK3) receptors can be reversed by Bisindolylmaleimide I, HCl in adult rat dorsal root ganglia neurons []. This suggests that PKC acts as a downstream mediator in the modulation of Ca2+ channels by neurokinin receptors [].

ANone: Studies have shown that the cardioprotective effects of a ryanodine-induced preischemia Ca2+ load are eliminated by the administration of PKC inhibitors, including Bisindolylmaleimide I, HCl []. This finding suggests that PKC activation is crucial for the protective effect of preischemic Ca2+ loading in the context of ischemia-reperfusion injury [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.